2,2'-Dibutyl-4,4'-bipyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22N4 |
|---|---|
Molecular Weight |
270.38 |
IUPAC Name |
2-butyl-4-(2-butylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C16H22N4/c1-3-5-7-15-17-11-9-13(19-15)14-10-12-18-16(20-14)8-6-4-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
NFEMQFIRQADODY-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC=CC(=N1)C2=NC(=NC=C2)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Functionalization of the 2,2 Dibutyl 4,4 Bipyrimidine Core
Diverse Synthetic Routes for the 2,2'-Bipyrimidine (B1330215) Nucleus
The construction of the 2,2'-bipyrimidine nucleus is a fundamental step that has been approached through various chemical strategies. Methodologies developed for the analogous and widely studied 2,2'-bipyridine (B1663995) core are often adapted for bipyrimidine synthesis due to the structural similarities between the parent heterocycles. These routes range from classical coupling reactions to modern, more efficient catalytic systems.
Nickel-Catalyzed Dimerization Approaches for Bipyridine Synthesis
Nickel-catalyzed reductive homocoupling of 2-halogenated pyridines represents a powerful method for constructing the 2,2'-bipyridine backbone. nih.gov This approach is highly relevant for the synthesis of symmetrically substituted bipyridines and, by extension, bipyrimidines. A notable example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), which involves the dimerization of 4-tert-butyl-2-chloropyridine. nih.gov The reaction is typically facilitated by a nickel catalyst, such as NiBr₂·3H₂O, and a terminal reducing agent. nih.gov While traditional methods often required high catalyst loadings and ancillary ligands, modern protocols have improved upon these aspects. nih.govmdpi.com For instance, the use of zinc powder as a reductant in the presence of NiCl₂·6H₂O has been shown to efficiently catalyze the coupling of 2-halopyridines. mdpi.com An improved reductive symmetric coupling procedure using hexa-n-butyldistannane has also been successfully applied to 2-chloropyrimidine (B141910) to yield the parent 2,2'-bipyrimidine. acs.org
Dehydrogenative Coupling Strategies and their Adaptations
Dehydrogenative coupling offers a more atom-economical route to the bipyridine and bipyrimidine nucleus by activating C-H bonds directly, thus avoiding the need for pre-halogenated substrates. nih.gov Palladium catalysis, in the presence of an oxidant like a silver(I) salt and an additive such as pivalic acid, has been shown to effectively dimerize unfunctionalized pyridines at the C2-positions with high regioselectivity. nih.govnagoya-u.ac.jp This method is particularly useful for synthesizing sterically hindered derivatives. nih.gov
Alternative dehydrogenative strategies employ other transition metals. Diruthenium complexes, for example, have been demonstrated to catalyze the dimerization of 4-substituted pyridines through direct C-H bond activation, yielding a variety of functionalized 2,2'-bipyridines selectively. acs.org These catalytic systems highlight a trend towards more streamlined synthetic approaches that minimize pre-functionalization steps and waste generation. nih.govacs.org
Ligand-Free Synthetic Protocols for Enhanced Efficiency
To improve the efficiency, cost-effectiveness, and simplicity of the synthesis, ligand-free catalytic systems have been developed. A significant advancement in nickel-catalyzed dimerization is the elimination of the need for ancillary phosphine (B1218219) ligands. nih.govnih.gov A highly effective protocol for synthesizing substituted 2,2'-bipyridines utilizes a nickel catalyst with manganese powder as the terminal reductant. nih.govwisc.edu This system is not only ligand-free but also operates with low catalyst loadings (as low as 0.2 mol% for simple 2-chloropyridine), making the process more practical and economical. nih.gov The success of these conditions is critically dependent on the choice of reductant; substituting manganese with zinc dust, for example, leads to quantitative hydrodehalogenation instead of the desired dimerization. nih.gov These ligand-free conditions allow for the construction of the 2,2'-bipyridine core in high yields, and purification is often simplified to an aqueous work-up and sublimation or crystallization. nih.govresearchgate.net
| Substrate | Catalyst (mol%) | Reductant | Yield (%) | Reference |
| 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (5.0) | Mn powder | 84 | nih.gov |
| 2-chloro-5-trifluoromethylpyridine | NiBr₂·3H₂O (5.0) | Mn powder | 70 | nih.gov |
| 2-chloropyridine | NiBr₂·3H₂O (0.2) | Mn powder | 86 | nih.gov |
Table 1. Examples of Ligand-Free Nickel-Catalyzed Dimerization of 2-Chloropyridines. nih.gov
Exploration of Scalable Synthetic Procedures and Industrial Relevance
The utility of bipyridines and bipyrimidines as ligands in catalysis and as building blocks for functional materials necessitates the development of scalable synthetic routes. nih.govnih.gov The aforementioned ligand-free, nickel-catalyzed dimerization of 2-chloropyridines has been described as both reliable and scalable. nih.gov Another procedure that has been specifically optimized for scale is the synthesis of 5,5'-dibromo-2,2'-bipyridine, an important intermediate for creating more complex functional materials used in photovoltaics and organic light-emitting diodes (OLEDs). nih.gov This process can be conducted on a multigram scale starting from inexpensive materials. nih.gov The industrial relevance of these compounds drives research towards robust, high-yielding, and economically viable synthetic protocols that can be implemented on a large scale. researchgate.net
Rational Design and Synthesis of Functionalized Derivatives
Functionalization of the 2,2'-bipyrimidine core is crucial for modulating its properties for specific applications. The introduction of substituents at peripheral positions, such as the 4,4'-positions, can alter the molecule's solubility, electronic character, and coordination behavior.
Introduction of Carboxylate and Ester Functionalities at Peripheral Positions
The incorporation of carboxylate and ester groups onto the bipyridine or bipyrimidine framework is a common strategy for creating advanced ligands and materials. rsc.orgresearchgate.net For example, 2,2'-bipyridine-4,4'-dicarboxylic acid is a well-established ligand used in the synthesis of ruthenium(II) complexes. rsc.orgresearchgate.net The presence of carboxylic acid groups can influence the biological activity and DNA/protein binding affinity of the resulting metal complexes. rsc.org
Strategic Incorporation of Cyano and Halogen Substituents
The introduction of cyano and halogen groups onto the bipyrimidine framework is a key strategy for tuning its electronic properties and providing reactive handles for further transformations. While direct cyanation and halogenation of the 2,2'-dibutyl-4,4'-bipyrimidine core are not extensively documented, analogous reactions on related heterocyclic systems provide insight into potential synthetic routes.
Halogenation: The halogenation of bipyridine and bipyrimidine systems can be achieved through various methods, often requiring activation of the heterocyclic core. Electrophilic halogenation reactions are a common approach. For instance, the bromination of stilbene-based metal-organic frameworks (MOFs) has been demonstrated to proceed with Br2 in chloroform. rsc.org This suggests that direct bromination of the this compound core could be explored under similar conditions, likely targeting the positions most susceptible to electrophilic attack. The reactivity of the bipyrimidine ring will be influenced by the electron-donating nature of the butyl groups.
Cyanation: The introduction of cyano groups can be accomplished through nucleophilic substitution of a suitable leaving group, such as a halogen. Therefore, a two-step process involving initial halogenation followed by cyanation is a plausible strategy. Various cyanation reagents and conditions have been developed for heterocyclic compounds. organic-chemistry.org For example, copper-mediated cyanation of arylboronic esters has been reported as an effective method. acs.org An alternative approach could involve the direct C-H cyanation, a field that has seen significant advancements with the use of electrochemical methods. rsc.org
Detailed research findings on the direct application of these methods to this compound are needed to establish optimal conditions and regioselectivity.
Synthesis of Derivatives with Varied Alkyl and Aromatic Moieties
The expansion of the this compound core through the introduction of additional alkyl and aromatic substituents allows for the fine-tuning of its steric and electronic properties, which is crucial for applications in catalysis and materials science.
Alkylation: Further alkylation of the bipyrimidine core can be challenging once the dibutyl groups are in place. However, functionalization of the existing butyl chains could be a viable strategy. Alternatively, building the bipyrimidine ring from appropriately substituted precursors would allow for the incorporation of a wide variety of alkyl groups. The synthesis of highly functionalized 2,2'-bipyridines has been achieved through the cyclocondensation of β-ketoenamides, a method that offers flexibility in introducing different substituents. nih.gov
Arylation: The introduction of aromatic moieties is typically achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are powerful tools for forming C-C bonds between heterocyclic and aromatic systems. For these reactions to be successful, the this compound core would first need to be functionalized with a halogen or another suitable coupling partner. The synthesis of functionalized 4,4'-bipyridines has been described, providing a basis for developing similar strategies for the bipyrimidine analogue. researchgate.netresearchgate.net
| Derivative Type | Synthetic Strategy | Potential Precursor | Key Reaction |
| Aryl-substituted | Palladium-catalyzed cross-coupling | Halo-2,2'-dibutyl-4,4'-bipyrimidine | Suzuki or Stille Coupling |
| Extended Alkyl Chains | Functionalization of existing butyl groups | This compound | Chain extension reactions |
| Complex Alkyl Groups | Construction from substituted precursors | Substituted pyrimidine (B1678525) synthons | Cyclization/Coupling |
Construction of Macrocyclic and Polymeric Architectures Incorporating the Bipyrimidine Unit
The rigid and directional nature of the 4,4'-bipyrimidine (B1266620) unit makes it an excellent component for the construction of well-defined macrocycles and coordination polymers. The 2,2'-dibutyl groups can influence the solubility and packing of these larger structures.
Macrocycles: The synthesis of macrocycles incorporating bipyridine units has been achieved through various strategies, including template-assisted reactions and high-dilution techniques to favor intramolecular cyclization. squ.edu.omasianpubs.org The synthesis of macrocyclic polyamines, for instance, often involves the cycloaddition of dihalides and unprotected diamines. royalsocietypublishing.org A similar approach could be envisioned for this compound, where it acts as a rigid linker between flexible chains.
Polymers: The 4,4'-bipyridine (B149096) and its derivatives are widely used as linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.orgnih.gov The nitrogen atoms of the pyrimidine rings can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. The synthesis of Cu(II) coordination polymers with 4,4'-bipyridine demonstrates the versatility of this building block. researchgate.net The dibutyl substituents on the 2,2'-positions would likely influence the coordination geometry and the porosity of the resulting polymeric material. The synthesis of zwitterionic polymers has also been reviewed, offering alternative strategies for polymerization. mdpi.com
| Architecture | Construction Principle | Key Features |
| Macrocycle | Intramolecular cyclization | Defined cavity size, host-guest chemistry |
| Coordination Polymer | Metal-ligand coordination | Porosity, catalytic activity, luminescence |
| Organic Polymer | Covalent bond formation | Tunable electronic and mechanical properties |
Post-Synthetic Modification Techniques for Bipyrimidine-Containing Frameworks
Post-synthetic modification (PSM) is a powerful strategy for introducing functionality into pre-assembled frameworks, such as MOFs, without altering their underlying topology. rsc.orgnih.govescholarship.orgmdpi.com This approach is particularly valuable for incorporating functional groups that might not be stable under the initial framework synthesis conditions.
For a framework constructed using this compound as a linker, PSM could be employed in several ways. If the bipyrimidine unit itself contains a reactive group (e.g., an amino or halo group introduced as described in section 2.2.2), this group can be chemically transformed after the framework is formed. For example, a bipyridine-based MOF has been functionalized by immobilizing a platinum complex through a post-synthesis modification strategy. rsc.org
Alternatively, if the metal nodes of the framework have accessible coordination sites, new functional ligands can be introduced through ligand exchange or addition. The choice of PSM technique will depend on the specific structure of the bipyrimidine-containing framework and the desired functionality.
| Modification Type | Target Site | Example Reaction |
| Covalent PSM | Organic linker (bipyrimidine) | Amide coupling, Suzuki coupling |
| Coordinative PSM | Metal node | Ligand exchange, coordination of new molecules |
Coordination Chemistry and Metal Complexation Principles of 2,2 Dibutyl 4,4 Bipyrimidine
Fundamental Ligand Characteristics of 2,2'-Dibutyl-4,4'-bipyrimidine
As a ligand, this compound possesses distinct features that dictate its interaction with metal ions, leading to the formation of complexes with specific geometries and stabilities.
Similar to other 2,2'-bipyrimidine (B1330215) and 2,2'-bipyridine (B1663995) ligands, this compound primarily functions as a bidentate chelating ligand. The two nitrogen atoms of one of the pyrimidine (B1678525) rings coordinate to a single metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting complex compared to coordination with monodentate ligands, an observation known as the chelate effect. This behavior is anticipated across a wide range of transition metals, including but not limited to ruthenium(II), osmium(II), cobalt(II), and copper(I). The formation of such mononuclear complexes is a common feature of bipyridine-type ligands.
In addition to forming simple mononuclear complexes, the bipyrimidine scaffold offers the potential for bridging between two metal centers, leading to the formation of dinuclear or polynuclear structures. This occurs when each pyrimidine ring of the ligand coordinates to a different metal ion.
The presence of butyl groups at the 2 and 2' positions of the bipyrimidine core introduces significant steric and electronic effects that modulate the coordination properties of the ligand.
Electronic Effects: Alkyl groups, such as butyl substituents, are generally considered to be electron-donating. This property can increase the electron density on the pyrimidine rings, thereby enhancing the σ-donating ability of the nitrogen atoms. A stronger σ-donation to the metal center typically results in a more stable metal-ligand bond. The electron-donating nature of the butyl groups can also influence the redox properties of the resulting metal complexes, often making them easier to oxidize compared to complexes with unsubstituted bipyrimidine ligands. These electronic effects can have a significant impact on the photophysical and photochemical properties of the complexes, such as their absorption and emission spectra. The introduction of electron-donating groups often leads to a destabilization of the LUMO (lowest unoccupied molecular orbital), which is located on the bipyrimidine ligand.
Synthesis and Structural Analysis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can range from simple mononuclear species to more complex polynuclear and heterometallic systems.
The reaction of this compound with one equivalent of a metal salt is expected to yield mononuclear complexes where the ligand acts as a bidentate chelate. For example, reaction with a metal dihalide (MX₂) could produce a complex of the type [M(this compound)X₂].
Dinuclear complexes can be formed when the bipyrimidine ligand bridges two metal centers. This can be achieved by controlling the stoichiometry of the reactants, often using a 2:1 metal-to-ligand ratio. An example of a dinuclear complex with a related bipyrimidine ligand is Co₂(H₂O)₈(bpym)₄, where 'bpym' is the parent 2,2'-bipyrimidine. In such structures, the two metal centers are held at a significant distance from each other, with the bipyrimidine acting as a rigid spacer.
The following table provides representative examples of mononuclear and dinuclear complexes formed with analogous bipyridine and bipyrimidine ligands, illustrating the types of structures that could be formed with this compound.
| Complex Type | Representative Formula | Metal-Metal Distance (Å) | Reference Ligand |
| Mononuclear | [VOCl₂(dbbpy)(H₂O)] | N/A | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) |
| Dinuclear | [Mo₂O₆(di-tBu-bipy)₂] | Not reported | 4,4'-di-tert-butyl-2,2'-bipyridine |
| Dinuclear | [Co₂(H₂O)₈(bpym)]⁴⁺ | 5.761 - 5.942 | 2,2'-bipyrimidine |
The bridging capability of the bipyrimidine ligand makes it a suitable building block for the construction of heterometallic and polymetallic systems. These are coordination compounds containing two or more different metal ions. The synthesis of such complexes can be approached by reacting a pre-formed mononuclear complex of this compound with a second, different metal salt.
For instance, a mononuclear complex, acting as a "metalloligand," can use its uncoordinated pyrimidine ring to bind to another metal ion. This stepwise approach allows for the controlled assembly of complex heterometallic structures. Such systems are of interest for their potential applications in areas like molecular magnetism and photophysics, where the interaction between different metal centers can lead to novel properties. Research on related bipyrimidine ligands has demonstrated the feasibility of creating cyanide-bridged heterobimetallic Fe(II)-Cu(I) complexes and Yb-Pt(IV) heterobimetallic complexes.
The table below presents typical crystallographic data for a related substituted bipyridine compound, illustrating the kind of information obtained from such analyses.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Monoclinic | P2₁/c | 10.241 | 6.228 | 24.559 | 99.75 |
| 4,4'-dimethoxy-2,2'-bipyridine (B102126) | Monoclinic | Not specified | 6.4235 | 10.8139 | 8.0123 | 109.462 |
Data for 4,4'-di-tert-butyl-2,2'-bipyridine from reference nih.gov. Data for 4,4'-dimethoxy-2,2'-bipyridine from reference nih.gov.
Spectroscopic Techniques for Probing Metal-Ligand Interactions in Solution and Solid State
The intricate dance between metal ions and the ligand this compound is unveiled through a variety of spectroscopic techniques, each providing a unique window into the nature of their interaction in both solution and solid states. These methods are indispensable for characterizing the electronic and structural properties of the resulting coordination complexes.
UV-Visible (UV-Vis) Spectroscopy is a fundamental tool for probing the electronic transitions within these complexes. The spectra of metal complexes with bipyrimidine-based ligands are typically characterized by intense metal-to-ligand charge transfer (MLCT) bands. For instance, ruthenium(II) complexes with mixed bipyridine and dialkyl ester-bipyridine ligands exhibit strong emission from the triplet MLCT excited state. nih.gov Similarly, UV-Vis spectra of tungsten(IV) complexes with dimethyl-bipyridine ligands show distinct MLCT bands. mdpi.com The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the solvent environment, providing valuable information about the electronic communication between the metal center and the this compound ligand. mdpi.comnih.gov Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, allow for the characterization of electronic transitions in different oxidation states of the metal complex. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the structure and bonding of these complexes in solution. ¹H NMR spectroscopy is particularly useful for identifying the binding modes of bipyridine-type ligands. rsc.org The chemical shifts of the ligand's protons are significantly affected by coordination to a metal ion. mdpi.comresearchgate.net For example, in a study of a bipyridyl substituted β-cyclodextrin and its Rhenium(I) complex, 600 MHz two-dimensional NMR experiments were crucial in establishing the structure of the ligand and the resulting complex. rsc.org The analysis of proton resonances can even help distinguish between different isomers and conformations in solution. rsc.org
Infrared (IR) Spectroscopy is employed to probe the vibrational modes of the ligand and its complexes. Changes in the vibrational frequencies of the bipyrimidine ring upon coordination can provide evidence of metal-ligand bond formation. nih.gov For example, the IR spectra of tungsten(IV) complexes with dimethyl-bipyridine ligands are dominated by bands associated with the cation, but also show differences in the vibrational range characteristic of the cyanido ligands due to different interactions within the structures. mdpi.com
These spectroscopic techniques, often used in concert, provide a comprehensive understanding of the coordination chemistry of this compound, from the electronic perturbations upon metal binding to the precise atomic arrangements in the solid state.
Conformational Dynamics and Structural Flexibility in Metal-Bipyrimidine Complexes
The coordination of this compound to metal centers introduces a fascinating layer of complexity related to the conformational dynamics and structural flexibility of the resulting complexes. Unlike rigid ligands, the bipyrimidine framework can exhibit a degree of torsional freedom around the central C-C bond linking the two pyrimidine rings.
The inherent flexibility of bipyridine-type ligands allows them to adopt different conformations, which can significantly influence the geometry and properties of the resulting metal complexes. nih.gov For instance, 3,3'-bipyridine, a flexible ditopic ligand, can form discrete cyclic structures with various transition metals. nih.govresearchgate.net The conformation of the ligand, whether cis or trans with respect to the nitrogen atoms, plays a crucial role in determining the final architecture of the complex. nih.gov In the case of 4,4'-di-tert-butyl-2,2'-bipyridine, the molecule adopts a trans conformation in the crystal structure to minimize steric repulsion. nih.gov The dihedral angle between the two aromatic rings is a key parameter in describing this conformation. nih.govnih.gov
The structural flexibility of these complexes is not limited to the ligand itself. The coordination sphere around the metal ion can also exhibit dynamic behavior. For example, in porous coordination polymers constructed with 4,4'-bipyridine (B149096), structural transformations can occur upon desolvation and adsorption of guest molecules, demonstrating the dynamic nature of the entire framework. researchgate.net These changes can lead to variations in the solvent-accessible volume within the material. researchgate.net
Understanding the conformational dynamics and structural flexibility of metal-bipyrimidine complexes is crucial for designing systems with specific properties. The ability of the ligand to adapt its conformation can be exploited in the construction of sophisticated supramolecular architectures and functional materials.
Tuning of Redox and Spin State Modulations within Various Coordination Environments
The electronic properties of metal complexes containing this compound, specifically their redox potentials and spin states, can be finely tuned by modifying the coordination environment. This tunability is a cornerstone of designing functional molecular materials for applications ranging from catalysis to molecular electronics.
Redox Properties: The introduction of substituents on the bipyrimidine core significantly impacts the redox potentials of the resulting complexes. Electron-donating groups, such as the butyl groups in this compound, generally lead to a negative shift in the redox potentials. nih.gov Conversely, electron-withdrawing groups tend to increase the redox potential. chemrxiv.org This principle allows for the systematic tuning of the electron-accepting and -donating capabilities of the complex.
Cyclic voltammetry is a key technique for investigating the redox behavior of these compounds. Studies on substituted bipyrimidines have shown that they can undergo reversible redox events. nih.gov The electrochemical behavior is influenced by factors such as the parent scaffold, the nature of N-alkylation, the number of quaternized nitrogen atoms, and the planarity of the molecule. frontiersin.org For instance, dinuclear ruthenium(II) complexes with a bipyrimidine bridge exhibit multiple reversible redox waves corresponding to both ligand-based and metal-based electron transfer processes. elsevierpure.com The stability of the complex during electrochemical cycling is also a critical factor, with steric interactions that disrupt the planarity of the system in the reduced state potentially leading to higher levels of degradation. nih.gov
Spin State Modulation: In certain transition metal complexes, the spin state of the central metal ion can be modulated by external stimuli such as temperature, pressure, or light, a phenomenon known as spin crossover (SCO). The coordination environment created by the this compound ligand plays a crucial role in determining the spin state preferences of the metal ion.
The ability to tune the redox and spin states of metal complexes with this compound through modifications of the coordination environment opens up avenues for the rational design of molecular switches and materials with tailored electronic and magnetic properties.
Article on the Catalytic Applications of this compound Cannot Be Generated
Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient available information to generate a thorough and scientifically accurate article on the catalytic applications of the specific chemical compound This compound , as per the requested outline.
The search for research findings related to the use of this compound in the specified areas of catalysis yielded no specific results. The areas outlined for inclusion were:
Homogeneous Catalysis
C-H Activation and Selective Functionalization Reactions
Cross-Coupling and Cross-Electrophile Coupling Processes
Oxidative Catalysis: Epoxidation and Related Synthetic Transformations
Reductive Catalysis: Carbon Dioxide Reduction and Olefin/Arene Hydrogenation
Elucidation of Reaction Mechanisms and Catalytic Pathways
Heterogeneous Catalysis and Nanoparticle Stabilization
While extensive research exists for structurally related compounds, particularly 4,4'-di-tert-butyl-2,2'-bipyridine , this is a distinct chemical with a different core heterocyclic structure (bipyridine vs. bipyrimidine). The substitution pattern (tert-butyl vs. n-butyl) and the position of these groups are also different. Extrapolating data from this different compound would be scientifically inaccurate and would not meet the requirements of the prompt.
A single study was identified that discusses substituted 2,2'-bipyrimidine derivatives in the context of redox flow batteries, focusing on their electrochemical properties, solubility, and stability. rsc.org However, this research does not pertain to the catalytic applications requested.
Due to the lack of specific, published research on the catalytic activity of this compound in the outlined fields, it is not possible to provide the detailed findings, data tables, and in-depth analysis required for the article.
Catalytic Applications of 2,2 Dibutyl 4,4 Bipyrimidine Derived Systems
Photoredox Catalysis and Solar Fuel Generation
Complexes containing 2,2'-bipyrimidine (B1330215) derivatives are central to the field of photoredox catalysis, which uses visible light to drive chemical reactions. researchgate.net These ligands are often part of photosensitizers, typically ruthenium or iridium complexes, that can absorb light and initiate single-electron transfer (SET) processes. nih.govaip.org The electronic properties of the bipyrimidine ligand, modified by substituents like the butyl groups, can be tuned to adjust the photophysical and redox properties of the metal complex, thereby optimizing its performance for specific applications like solar fuel generation. rsc.org
One of the most promising applications of solar fuel generation is the photocatalytic production of hydrogen from water. In a typical homogeneous system, a photosensitizer containing a bipyridine-type ligand absorbs light and enters an excited state. This excited complex then transfers an electron to a hydrogen evolution catalyst (often a cobaloxime or platinum-based species), which then reduces protons to generate H₂ gas. A sacrificial electron donor is used to regenerate the photosensitizer, completing the catalytic cycle. rsc.orgnih.gov
Ruthenium polypyridine complexes are frequently used as photosensitizers in these systems. rsc.orgresearchgate.net The efficiency of hydrogen evolution depends critically on the properties of the photosensitizer, such as its excited-state lifetime and redox potentials. Functionalizing the bipyridine ligands allows for fine-tuning of these properties. rsc.org For example, modifying a ruthenium(II) bis(terpyridine) complex, a related polypyridyl system, with peripheral pyridines enhanced its photophysical properties and led to sustained hydrogen evolution activity for over 10 days, achieving a maximum turnover number (TON) of 764. nih.gov Although specific data for the 2,2'-Dibutyl-4,4'-bipyrimidine ligand is not detailed in the provided sources, its structural similarity to benchmark ligands like 4,4'-dimethyl-2,2'-bipyridine suggests it would be a viable candidate for incorporation into such photocatalytic systems. rsc.org
| Photosensitizer System | Key Components | Performance Metric |
| Ruthenium Polypyridine | Ru(II) complex, Cobaloxime catalyst, Sacrificial donor | Optimization of redox properties through ligand functionalization. rsc.org |
| Heteroleptic Ru(II) Complex | [Ru(Tolyltpy)(Bipytpy)]²⁺, Cobaloxime, Triethanolamine | Max TON of 764 over 12 days. nih.gov |
The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals, such as carbon monoxide (CO) or formic acid, is another key area of solar fuel research. This process typically involves a photosensitizer that captures light energy and a catalyst that facilitates the multi-electron reduction of CO₂. nih.gov Rhenium(I) tricarbonyl complexes containing bipyridine ligands are among the most studied and efficient molecular catalysts for this transformation. nih.govosti.gov
Upon irradiation with visible light, the rhenium-bipyridine complex becomes a potent reductant capable of transferring an electron to a CO₂ molecule. In the presence of a sacrificial electron donor, a catalytic cycle is established that continuously converts CO₂ to CO. nih.gov Research on related fac-Re(CO)₃ complexes with bipyridine ligands demonstrated competent catalysis for the photochemical reduction of CO₂ to CO, with turnover frequencies (TOF) of approximately 5 hr⁻¹ and TONs around 20. nih.govosti.gov While the butyl groups on the this compound ligand would primarily tune the solubility and steric profile, the fundamental electronic structure allows it to effectively support the catalytic cycle in a manner analogous to other 4,4'-disubstituted bipyridines. chemrxiv.org
Understanding the mechanism of photoredox catalysis is essential for designing more efficient systems. A typical photoredox cycle begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (*PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state. The catalytic cycle can then proceed via two main pathways:
Oxidative Quenching Cycle: The excited photocatalyst (*PC) accepts an electron from a substrate (reductive quenching), generating a reduced photocatalyst (PC⁻) and an oxidized substrate. The PC⁻ then transfers its electron to another substrate to complete the cycle and return to its ground state (PC).
Reductive Quenching Cycle: The *PC donates an electron to a substrate (oxidative quenching), forming an oxidized photocatalyst (PC⁺) and a reduced substrate. The PC⁺ is then reduced back to its ground state by a sacrificial electron donor. aip.org
In these cycles, the bipyrimidine ligand plays a crucial role. It acts as the primary acceptor of the electron in the excited state of many ruthenium and iridium complexes, localizing the electron away from the metal center. nih.gov This metal-to-ligand charge transfer (MLCT) state is key to the photophysics of these complexes. The substituents on the bipyrimidine ring, such as the butyl groups, can stabilize or destabilize the orbitals involved, thereby altering the energy of the excited state and the redox potentials of the catalyst. rsc.org Time-resolved spectroscopy and kinetic studies are vital tools for elucidating these mechanistic details, identifying reaction intermediates, and understanding factors that limit catalyst turnover, such as back-electron transfer or catalyst degradation. westernsydney.edu.aunih.gov
Photophysical and Electrochemical Research Directions
Electronic Structure and Interfacial Charge Transfer Processes
The electronic structure of bipyrimidine complexes governs their absorption and emission properties. Key phenomena include the transfer of charge between the metal center and the ligands, as well as electronic transitions centered on the ligands themselves.
Investigation of Metal-to-Ligand Charge Transfer (MLCT) Phenomena
In transition metal complexes, particularly with ruthenium(II) or iridium(III), a dominant photophysical process is the Metal-to-Ligand Charge Transfer (MLCT). Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyrimidine or bipyridine ligand.
The nature of the substituents on the ligand plays a critical role in modulating the energy of these MLCT states. nih.gov In iridium(III) complexes with substituted 5,5'-diaryl-2,2'-bipyridine ligands, the emission originates from an admixture of MLCT and ligand-to-ligand charge transfer (LLCT) excited states. nih.gov Similarly, for ruthenium(II) complexes, the emission properties are tied to 3MLCT states. nih.gov The energy of these transitions, and consequently the color of the emitted light, can be fine-tuned by the electronic properties of the substituents.
Characterization of Ligand-Centered Electronic Transitions and their Environmental Modulations
Alongside MLCT events, ligand-centered (LC) or intraligand (IL) electronic transitions are also significant. These involve the promotion of an electron from a π to a π* orbital located entirely on the ligand. In some ruthenium(II) dyads with thienyl-appended 1,10-phenanthroline ligands, a nonemissive, long-lived triplet intraligand (3IL) state is accessible, which plays a crucial role in their photosensitizing capabilities. nih.gov
The surrounding environment, such as the solvent, can modulate these electronic transitions. Environmental factors can influence the energy gap between the ground and excited states, affecting both absorption and emission wavelengths. nih.gov
Luminescence and Emission Properties of Bipyrimidine Complexes
The luminescence of metal complexes is a direct consequence of the de-excitation of their electronic excited states. The efficiency and lifetime of this light emission are critical for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Analysis of Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The efficiency of the emission process is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The lifetime (τ) of the excited state is also a key parameter, indicating how long the molecule remains in the excited state before returning to the ground state.
For instance, certain luminescent cationic heteroleptic iridium(III) complexes exhibit intense and long-lived emission at both room temperature and 77 K. nih.gov Ruthenium(II) complexes are also well-studied emitters, with the quantum yield of the standard [Ru(bpy)3]2+ complex being a benchmark in the field. nih.govacs.orgomlc.org The introduction of different substituents on the bipyridine or bipyrimidine ligands can significantly alter these properties. For example, in a series of Ru(II) dyads, the quantum yield of singlet oxygen generation, a process competing with luminescence, was found to be as high as 78%. nih.gov
| Complex | Emission λmax (nm) | Lifetime (τ) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)3]2+ | ~618 | ~1 µs | 0.012 | Aerated MeCN, 298 K | nih.gov |
| [Ru(bpy)3]2+ | - | - | 0.095 | Deaerated MeCN, 298 K | nih.gov |
| [Ru(bpy)3]2+ | - | - | 0.042 | Water | omlc.org |
| Ru(II) dyad (n=1 thienyl) | 618 | 1 µs | - | - | nih.gov |
Understanding Solvatochromic Effects on Photoluminescence
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. mdpi.com This effect arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can shift the absorption and emission spectra of a compound. rsc.org
In a cobalt(III) complex containing 5,5'-dimethyl-2,2'-bipyridine and a catecholate ligand, intriguing solvatochromic behavior was observed, which was dependent on the solvent's hydrogen bond donation ability. rsc.org This effect was attributed to hydrogen bonding between the solvent and the oxygen atoms of the catecholate ligand, which stabilizes the ground state and alters the energy of the electronic transition. rsc.org Such effects are crucial for designing molecular probes that can report on the composition of their local microenvironment. nih.govrsc.org
Electrochemical Redox Behavior and Potential Tuning
The 2,2'-bipyrimidine (B1330215) scaffold is redox-active and capable of undergoing reversible electron transfer processes, making it a promising candidate for applications like redox flow batteries. nih.gov The potential at which these redox events occur can be precisely controlled by chemical modification.
Substituted 2,2'-bipyrimidines typically undergo two reversible, one-electron reduction events. nih.gov The introduction of electron-donating groups, such as alkyl chains, generally leads to a negative shift in the redox potentials. nih.gov This is because these groups increase the electron density on the bipyrimidine core, making it easier to reduce. Conversely, electron-withdrawing groups would make the reduction more difficult, shifting the potential to more positive values.
| Compound | Redox Event | Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Unsubstituted 2,2'-bipyrimidine | E1/2red | -2.19 | MeCN / 0.1 M TBABF4 | nih.gov |
| 5,5'-ester substituted 2,2'-bipyrimidine (4a) | E1/2 (1st red.) | -1.83 | MeCN / 0.5 M TBAPF6 | nih.gov |
| 5,5'-ester substituted 2,2'-bipyrimidine (4a) | E1/2 (2nd red.) | -2.00 | MeCN / 0.5 M TBAPF6 | nih.gov |
The nature of the counterions in solution can also influence the measured redox potentials, with more Lewis acidic cations causing an anodic (positive) shift. nih.gov
Cyclic Voltammetry and Differential Pulse Voltammetry Studies for Redox Potential Determination
The electrochemical behavior of 2,2'-bipyrimidine and its derivatives, including 2,2'-Dibutyl-4,4'-bipyrimidine, is a critical area of investigation, particularly for applications in energy storage systems like redox flow batteries. nih.gov Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful potentiostatic methods used to determine the redox potentials of these compounds. CV involves sweeping the potential and measuring the resulting current, providing information on the formal potential of redox species. palmsens.com DPV, a pulse technique, offers enhanced sensitivity by minimizing background charging currents, allowing for better resolution of redox peaks. pineresearch.com
Studies on the parent 2,2'-bipyrimidine scaffold reveal its capacity to undergo multi-electron reduction at low potentials. nih.gov Unsubstituted 2,2'-bipyrimidine exhibits a reversible one-electron reduction at a potential (E1/2red) of approximately -2.19 V versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. nih.gov A second, irreversible reduction event occurs at a more negative potential of around -2.6 V. nih.gov
For substituted bipyrimidines, such as this compound, the introduction of alkyl groups is expected to influence these potentials. The butyl groups at the 4,4' positions are electron-donating, which would shift the reduction potentials to more negative values compared to the unsubstituted parent compound. This is because electron-donating groups increase the electron density on the bipyrimidine core, making it more difficult to reduce. Research on related compounds has shown that these molecules can undergo two distinct and reversible one-electron redox events. nih.gov The separation between these two reduction potentials is an important factor for applications, as a large separation can lead to energy loss. nih.gov
Below is a table summarizing the electrochemical data for related bipyridine and bipyrimidine compounds, which provides context for the expected behavior of this compound.
| Compound/Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Technique | Notes |
| 2,2'-Bipyrimidine | 1st Reduction | -2.19 | CV | Reversible one-electron event. nih.gov |
| 2,2'-Bipyrimidine | 2nd Reduction | ~ -2.6 | CV | Irreversible event. nih.gov |
| 5,5'-Ester Substituted 2,2'-Bipyrimidine | 1st Reduction | -1.83 | CV | Two successive reduction events observed. nih.gov |
| 5,5'-Ester Substituted 2,2'-Bipyrimidine | 2nd Reduction | -2.00 | CV | Potential is counterion dependent. nih.gov |
| (PPh₄)₂[W(CN)₆(4,4'-Mebpy)]·3.5H₂O | W(IV)/W(V) | 0.179 | CV | Reversible redox potential. mdpi.com |
| (PPh₄)₂[W(CN)₆(bpy)]·4H₂O | W(IV)/W(V) | 0.292 | CV | Parent complex for comparison. mdpi.com |
Note: Data for this compound is not specifically available in the cited literature; the table illustrates general trends.
Distinction between Ligand-Based and Metal-Based Redox Events
When this compound is used as a ligand (L) in a metal complex, the resulting molecule possesses multiple potential redox centers: the metal ion and the ligand itself. Electrochemical techniques can distinguish between redox events centered on the metal and those centered on the ligand.
In many transition metal complexes, such as those involving Ruthenium(II), oxidation is typically a metal-based event (e.g., Ru²⁺ → Ru³⁺). nih.govrsc.org Conversely, reduction processes are often ligand-based. The 2,2'-bipyrimidine ligand system is known to accept electrons into its π* orbitals. Therefore, in a complex like [M(this compound)ₓ]ⁿ⁺, the first and second reduction events observed in cyclic voltammetry would correspond to the formation of the ligand radical anion (L•⁻) and subsequently the ligand dianion (L²⁻). This is consistent with research on bipyrimidine anolytes designed to store two electrons per molecule. nih.gov
The nature of the metal and the substituents on the ligand can fine-tune the potentials of both metal- and ligand-centered events. nih.gov For instance, the electron-donating butyl groups on the bipyrimidine ligand would increase electron density at the metal center, making a metal-based oxidation easier (shifting the potential to less positive values) compared to a complex with an unsubstituted bipyrimidine ligand.
Structure-Property Relationships Governing Electrochemical Redox Potentials
The electrochemical properties of 2,2'-bipyrimidine derivatives are strongly governed by their molecular structure. Key relationships have been identified through systematic studies:
Electronic Effects: The nature of the substituents on the bipyrimidine rings is paramount. Electron-withdrawing groups (e.g., esters, nitro groups) make the molecule easier to reduce, shifting the redox potential to more positive values. chemrxiv.org Conversely, electron-donating groups, such as the butyl groups in this compound, make the molecule harder to reduce, resulting in more negative redox potentials. mdpi.com
Steric Effects and Planarity: The planarity of the bipyrimidine system is crucial for its electrochemical stability. nih.gov Increased steric hindrance from bulky substituents can cause geometric distortion of the bipyrimidine core, particularly in its reduced state. nih.gov This distortion can be a contributing factor to the decomposition of the molecule during electrochemical cycling. nih.gov Therefore, while the butyl groups are electronically significant, their steric profile must also be considered in designing stable electrochemical systems.
Scaffold Isomerism: The arrangement of nitrogen atoms within the heterocyclic rings significantly impacts redox properties. Studies comparing bipyridine and bipyrimidine isomers show that the parent scaffold is a primary determinant of the reversibility and potential of the redox processes. nih.govfrontiersin.org
Advanced Spectroelectrochemical Investigations for Species Identification
Spectroelectrochemistry is a powerful analytical technique that provides simultaneous spectroscopic and electrochemical data, enabling the identification of species generated during redox reactions. By coupling techniques like UV-Visible (UV-Vis) absorption spectroscopy with an electrochemical cell, changes in the electronic structure of a molecule can be monitored as its oxidation state is changed.
For metal complexes of bipyrimidine ligands, this method is invaluable. For example, in studies of Ruthenium(II) bipyridine complexes, oxidation from Ru(II) to Ru(III) results in the disappearance of the characteristic Metal-to-Ligand Charge Transfer (MLCT) bands in the visible spectrum and the appearance of new, lower-energy bands associated with the Ru(III) species. rsc.orgnih.gov
In a hypothetical spectroelectrochemical experiment on a complex of this compound, one would expect to observe distinct spectral changes upon ligand-based reduction. The formation of the radical anion (L•⁻) and the dianion (L²⁻) would give rise to new, characteristic absorption bands, allowing for their unambiguous identification and characterization. This technique is crucial for understanding the electronic structure of the various redox states and for identifying any potential decomposition products that may form during electrochemical cycling. nih.gov
Photochromic and Photoswitchable Systems Based on this compound
Elucidation of Reversible Photochromism Mechanisms
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While direct studies on the photochromism of this compound are not prominent, research on closely related analogues like 2,2′-bipyridine‐4,4′‐dibutyl ester provides significant insight into potential mechanisms.
An unusual photochromic behavior was reported for 2,2′-bipyridine‐4,4′‐dibutyl ester, which undergoes a color change from yellow to magenta upon irradiation with 395 nm light in the presence of a sulfur trioxide (SO₃) source and hydrochloric acid (HCl). researchgate.net This process is thermally reversible in solution. researchgate.net The proposed mechanism is distinct from common photoswitching pathways that involve metal complexation or the formation of viologen-like radical cations. researchgate.net Instead, it is suggested that the photoactivated bipyridine is oxidized by SO₃, which serves as an oxygen source, to form an N-oxide and sulfur dioxide (SO₂). The observed magenta color is attributed to a complex formed between this N-oxide and SO₂. researchgate.net This system demonstrates high fatigue resistance and represents a novel class of photoswitch. researchgate.net
Design and Development of Novel Photo-Switchable Materials
The development of new photo-switchable materials relies on incorporating photochromic molecules into larger systems like polymers or metal-organic frameworks. The unique photochemical properties of bipyridine and bipyrimidine scaffolds make them promising candidates for such applications.
Building on the principles of their photo-responsive nature, ligands like this compound can be utilized in several ways:
Coordination Complexes: The ligand can be incorporated into metal complexes, for instance with Rhenium(I), to create materials with rich photophysical and photochemical behavior. rsc.org The interaction with the metal center can be used to tune the photoswitching properties.
Polymer Integration: The photochromic unit can be integrated into polymer backbones. Researchers have experimentally demonstrated that photochromic behaviors similar to that of the free ligand can be achieved with 2,2'-bipyridine-containing polymers, opening a pathway for the creation of solid-state photo-switchable materials. researchgate.net
These strategies allow for the design of advanced materials where properties like color, fluorescence, or conductivity can be reversibly controlled by light, with potential applications in optical data storage, molecular sensors, and smart windows.
Applications in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Extensive literature searches did not yield specific research on the application of 2,2'-Dibutyl-4,4'-bipyrimidine as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The existing body of scientific work on bipyrimidine and bipyridine-based MOFs primarily focuses on other derivatives, such as those with carboxylate or methyl functional groups. mdpi.commdpi.comnih.govrsc.org Therefore, detailed information regarding design principles, gas adsorption properties, structural dimensionality, and magnetic studies for MOFs specifically incorporating the this compound ligand is not available in the current scientific literature.
Design Principles for MOF Synthesis Using Bipyrimidine Linkers
No published data is available on the specific design principles for MOF synthesis using this compound.
Gas Adsorption and Separation Properties (e.g., CO2, H2)
There is no available research detailing the gas adsorption and separation properties of MOFs synthesized with this compound.
Influence of Bipyrimidine Derivatives on Structural Dimensionality and Network Topology in MOFs
Information on how this compound influences the structural dimensionality and network topology in MOFs is not present in the scientific literature.
Magnetic Studies within Bipyrimidine-Derived MOF Architectures
There are no magnetic studies available for MOF architectures derived from this compound.
Covalent Organic Frameworks (COFs) and Related Porous Materials
Similarly, dedicated research on the integration of this compound into Covalent Organic Frameworks (COFs) or other related porous materials could not be found in the existing literature. While the development of COFs using bipyridine-based linkers is an active area of research, acs.orgnih.gov specific studies involving the dibutyl derivative have not been reported.
Energy Conversion and Storage Devices
The 2,2'-bipyrimidine (B1330215) scaffold has emerged as a highly promising candidate for applications in energy storage, particularly as an anolyte material in non-aqueous redox flow batteries (RFBs). nih.govutah.edu This class of compounds is capable of storing two electrons per molecule at low reduction potentials, which is a desirable characteristic for high-energy-density storage systems. rsc.orgnih.gov
Research into a library of 2,2'-bipyrimidine derivatives has been conducted to elucidate structure-function relationships, aiming to optimize properties like solubility and stability for battery applications. rsc.orgresearchgate.net While first-generation bipyrimidine anolytes demonstrated high stability and suitable redox potentials (around -2.0 V vs Fc/Fc+), they suffered from modest solubility in organic solvents like acetonitrile (less than 0.2 M). nih.govrsc.org
To enhance the performance of non-aqueous RFBs, which offer the potential for higher cell voltages and energy densities compared to their aqueous counterparts, improving the solubility of the electrolyte is crucial. utah.edursc.org The modular synthesis of 2,2'-bipyrimidine derivatives allows for systematic modification of the core structure to improve these properties. nih.gov
In one such study, a library of sixteen new 2,2'-bipyrimidine anolytes was designed and synthesized to investigate the impact of structural modifications on solubility. rsc.org Through a data-driven approach using computed molecular descriptors, it was found that minimizing the solvent-accessible surface area could predict derivatives with enhanced solubility. nih.govresearchgate.net This led to the identification of a 2,2'-bipyrimidine derivative with significantly improved solubility and good stability in its reduced states. nih.gov
A prototype of an all-organic redox flow battery utilizing an optimized 2,2'-bipyrimidine anolyte paired with a cyclopropenium catholyte achieved a high cell potential of up to 3 V. nih.gov The battery demonstrated 49% material utilization on its initial cycle and maintained over 95% capacity retention for 75 cycles. nih.gov However, the system experienced catastrophic failure after this initial period. nih.gov
The electrochemical performance of a non-aqueous RFB using a 4,4'-dimethylbenzophenone (44DMBP) anolyte and a 2,5-di-tert-butyl-1,4-dimethoxybenzene (DBB) catholyte has also been investigated, achieving a high open-circuit voltage of 2.97 V. nih.gov This system showed an average coulombic efficiency of 72% over 95 cycles. nih.gov These findings underscore the potential of tailoring the molecular structure of organic redox-active materials to achieve high-performance energy storage devices.
Sensor Technologies for Chemical Species (Non-Biological Targets)
The ability of bipyrimidine and its closely related bipyridine analogues to interact with other chemical species through various electronic mechanisms makes them attractive candidates for the development of chemosensors. These interactions can be transduced into optical signals, such as a change in color or fluorescence, allowing for the detection of specific non-biological targets.
Recent research has uncovered a novel photochromic behavior in 4,4'-disubstituted-2,2'-bipyridine derivatives that presents a promising mechanism for the detection of sulfur trioxide (SO3). It was observed that in the presence of an SO3 source, a derivative like 2,2'-bipyridine-4,4'-dibutyl ester undergoes a distinct color change from yellow to magenta when irradiated with light (395 nm).
The underlying mechanism of this color change involves a photoactivated oxidation of the bipyridine by SO3, which serves as the oxygen source. This reaction forms an N-oxide of the bipyridine and sulfur dioxide (SO2). The resulting colored species is proposed to be a complex formed between this bipyridine N-oxide and the generated SO2. This photo-response is thermally reversible and does not rely on metal complexation or the formation of colored free radicals. The discovery of this unique interaction makes this class of compounds a strong candidate for developing new materials for SO3 detection.
Bipyridine-based structures, particularly in the form of ruthenium(II) bipyridine (Ru-bipy) complexes, have been effectively used to design chemosensors for fluoride ions (F⁻). nih.gov These sensors operate through mechanisms that translate the binding of a fluoride ion into a measurable optical signal.
One strategy involves creating a dual-signal chromo- and fluorogenic sensor. In such a system, a Ru-bipy complex is functionalized with a chromophore containing an N-H group. nih.gov The highly basic fluoride ion deprotonates this N-H group upon binding. nih.gov This deprotonation event alters the electronic structure of the molecule, leading to two simultaneous effects: a dramatic color change (e.g., yellow to magenta) and a significant enhancement of the complex's fluorescence. nih.gov The change in color is easily visible to the naked eye, and the fluorescence "turn-on" provides a secondary, highly sensitive detection pathway. This approach has been used to create test papers for detecting fluoride in aqueous environments.
Supramolecular Assembly and Self-Organized Structures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The resulting assemblies can exhibit unique properties and functions distinct from their individual components. Bipyrimidine and its derivatives are of particular interest in this field due to their ability to form well-defined, self-organized structures.
Exploration of Host-Guest Chemistry with Bipyrimidine Scaffolds
Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "host" molecule with a "guest" molecule or ion. wikipedia.org The bipyrimidine scaffold, with its nitrogen atoms and aromatic rings, can act as a host for various guest species. The butyl groups in this compound can influence the solubility and packing of these supramolecular assemblies, potentially creating specific pockets or cavities for guest molecules. While specific host-guest studies on this compound are not extensively documented, the broader class of bipyridine-based cryptands has been investigated for their selective complexation of metal ions. nih.gov The principles governing these interactions are directly applicable to understanding the potential of this compound in forming inclusion complexes.
Environmental Remediation and Adsorption Applications
The unique chemical properties of bipyrimidine derivatives also position them as candidates for environmental remediation technologies, particularly in the treatment of wastewater.
Adsorption of Contaminants such as Dyes from Wastewater
The removal of synthetic dyes from industrial effluents is a significant environmental challenge. Porous materials with high surface areas and specific binding sites are effective for the adsorptive removal of these pollutants. While direct studies on this compound for dye adsorption are limited, research on a closely related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, incorporated into a metal-organic framework (MOF) with vanadium, has shown significant promise. nih.gov This V/BP-MOF demonstrated high efficiency in adsorbing Congo Red dye from aqueous solutions. nih.gov The study highlights the potential of the bipyridine structure to serve as a platform for creating effective adsorbents. The adsorption capacity is attributed to the porous nature of the MOF and the chemical affinity of the bipyridine ligand for the dye molecules.
Adsorption of Congo Red by a Vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid based MOF
| Parameter | Value |
|---|---|
| Maximum Adsorption | 94% |
| Optimal pH | Natural |
| Optimal Temperature | Ambient |
| Equilibrium Time | 150 min |
| Kinetic Model Fit | Pseudo-second-order |
| Isotherm Model Fit | Freundlich |
Data from a study on a V/BP-MOF containing 2,2'-bipyridine-4,4'-dicarboxylic acid, a related compound. nih.gov
Strategies for Elimination of Microbial Species in Wastewater Treatment (Non-Clinical Context)
Beyond chemical contaminants, the elimination of pathogenic microorganisms is a critical aspect of wastewater treatment. Certain bipyridine derivatives have demonstrated antimicrobial properties. For instance, the aforementioned V/BP-MOF containing 2,2'-bipyridine-4,4'-dicarboxylic acid was also effective against common bacterial strains found in wastewater. nih.gov Another study on a pectin/chitosan Mo-MOF hydrogel, also incorporating 2,2'-bipyridine-4,4'-dicarboxylic acid, showed high antibacterial properties against several pathogenic strains. frontiersin.org Diquaternary salts of 4,4'-bipyridinium have also been reported to possess remarkable antimicrobial and antifungal activity. researchgate.net These findings suggest that the bipyrimidine core structure can be a key component in the design of materials for microbial control in wastewater treatment systems. The mechanism of action is likely related to the interaction of the bipyrimidine moiety with microbial cell membranes or essential cellular processes.
Antimicrobial Activity of a V/BP-MOF Against Wastewater Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Salmonella enterica | 16 | 8 |
| Shigella dysenteriae | 8 | 4 |
| Yersinia enterocolitica | 32 | 8 |
| Escherichia coli | 4 | 2 |
Data from a study on a V/BP-MOF containing 2,2'-bipyridine-4,4'-dicarboxylic acid, a related compound. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2'-Dibutyl-4,4'-bipyrimidine, such studies would provide invaluable insights into its electronic nature and potential reactivity.
Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground-state properties of molecules. nih.gov A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles, particularly the torsion angle between the two pyrimidine (B1678525) rings, would be determined. The butyl groups can introduce steric hindrance that influences the planarity of the bipyrimidine core, a crucial factor for its electronic properties.
Furthermore, DFT calculations would yield information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting the molecule's reactivity, electron-donating or -accepting capabilities, and its behavior in chemical reactions. tandfonline.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. tandfonline.com However, no specific DFT data for this compound has been published.
Excited State Calculations for Photophysical Mechanism Elucidation
To understand the behavior of this compound upon light absorption, excited-state calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), are necessary. These calculations can predict the electronic absorption spectrum, showing the wavelengths of light the molecule is likely to absorb. They also provide insights into the nature of the electronic transitions, such as whether they are localized on the pyrimidine rings or involve charge transfer character.
The photophysical properties, including fluorescence and phosphorescence, are governed by the energies and characteristics of the excited states. Understanding these properties is crucial for applications in areas like photocatalysis and materials science. rsc.org Without experimental or computational studies, the excited-state properties and photophysical mechanisms of this compound remain unknown.
Molecular Dynamics Simulations and Conformational Analysis of Bipyrimidine-Containing Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be essential to explore its conformational landscape. The rotation around the bond connecting the two pyrimidine rings and the flexibility of the butyl chains would lead to a variety of possible shapes (conformers).
MD simulations can provide information on the relative energies of these conformers and the energy barriers for converting between them. This is important for understanding how the molecule behaves in solution or when interacting with other molecules. The conformational preferences can significantly impact the molecule's ability to act as a ligand or participate in chemical reactions. At present, no molecular dynamics studies specifically targeting this compound have been reported.
Computational Elucidation of Reaction Mechanisms and Photoredox Pathways
Bipyrimidine derivatives are of significant interest in photoredox catalysis. caltech.edunih.gov Computational studies are instrumental in elucidating the complex mechanisms of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways.
For this compound, computational studies could investigate its role as a photocatalyst or a ligand in a catalytic system. For example, calculations could determine its reduction potential and the stability of its radical anion, which are key parameters in photoredox cycles. nih.gov The electronic and steric effects of the dibutyl groups would be expected to modulate these properties compared to unsubstituted bipyrimidine. However, the absence of such computational studies means that its potential role and efficiency in photoredox catalysis are purely speculative.
Predictive Modeling for Novel Properties and Application Discovery
Computational chemistry is increasingly used not only to explain existing data but also to predict the properties of new, unsynthesized molecules. By systematically modifying the structure of a molecule in silico (in the computer) and calculating the resulting properties, researchers can screen for candidates with desired characteristics for specific applications.
Predictive modeling could be applied to this compound to explore its potential in areas such as organic electronics, sensing, or as a component in redox flow batteries. acs.org For instance, its electron-accepting ability and the stability of its reduced forms could be computationally assessed for battery applications. This predictive approach saves significant time and resources compared to synthesizing and testing every possible compound. As of now, no predictive modeling studies for novel applications of this compound have been published.
Future Perspectives and Research Challenges for 2,2 Dibutyl 4,4 Bipyrimidine Chemistry
Development of Next-Generation Synthetic Strategies with Improved Atom Economy and Sustainability
A primary challenge in the broader application of 2,2'-Dibutyl-4,4'-bipyrimidine lies in the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional cross-coupling methods for constructing bipyrimidine scaffolds often rely on stoichiometric amounts of reagents and can generate significant waste. Future research will likely focus on catalytic methods that maximize atom economy. researchgate.netprimescholars.com
Key research directions include:
Direct C-H Activation/Coupling: Developing catalytic systems, potentially based on earth-abundant metals, that can directly couple substituted pyrimidine (B1678525) precursors through C-H activation would represent a significant leap in sustainability. This approach would eliminate the need for pre-functionalization (e.g., halogenation) of the pyrimidine rings, thereby reducing steps and waste.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the this compound core from simpler, readily available starting materials would be highly atom-economical. nih.gov For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. nih.gov
Flow Chemistry: The adoption of continuous flow synthesis methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly beneficial for optimizing reaction conditions and minimizing solvent usage.
To illustrate the potential improvements, a comparative table of hypothetical synthetic routes is presented below.
| Synthetic Strategy | Key Features | Potential Atom Economy (%) | Sustainability Considerations |
| Traditional Cross-Coupling | Pre-functionalized pyrimidines, stoichiometric reductants. | 40-60 | High waste generation, use of hazardous reagents. |
| Catalytic C-H Activation | Direct coupling of C-H bonds, catalytic oxidant/reductant. | 70-85 | Reduced waste, fewer synthetic steps. |
| Multicomponent Reaction | One-pot assembly from simple precursors. | >90 | High atom economy, potential for diversity. |
This table presents hypothetical data to illustrate the potential benefits of next-generation synthetic strategies.
Exploration of Novel Metal Combinations and Advanced Coordination Motifs
The coordination chemistry of 2,2'-bipyridine (B1663995) is extensive, but that of its bipyrimidine analogues, particularly substituted ones like this compound, is less explored. wikipedia.orgnih.gov The presence of four nitrogen donors in the bipyrimidine core allows for a richer variety of coordination modes, including acting as a bridging ligand between two metal centers. The dibutyl groups, in turn, can influence the solubility, stability, and steric environment of the resulting metal complexes.
Future research should focus on:
Heterobimetallic Complexes: The synthesis of heterobimetallic complexes, where two different metal centers are bridged by the this compound ligand, could lead to materials with unique electronic and magnetic properties.
Supramolecular Assemblies: The directional nature of the nitrogen lone pairs can be exploited to construct complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com The butyl groups could play a crucial role in templating the final structure and tuning the porosity of such materials.
Uncommon Oxidation States: The electronic properties of the bipyrimidine ligand can be tuned by the butyl substituents, potentially stabilizing metal centers in unusual oxidation states. This could open up new avenues in catalysis and materials science.
| Coordination Motif | Potential Metal Combinations | Anticipated Properties and Applications |
| Mononuclear Complex | Ru(II), Ir(III), Pt(II) | Photoluminescent materials, catalysts for organic synthesis. |
| Homobimetallic Complex | Cu(I)/Cu(II), Fe(II)/Fe(III) | Magnetic materials, electrocatalysts. |
| Heterobimetallic Complex | Ru(II)/Pt(II), Re(I)/Mn(I) | Synergistic catalysis, multi-redox systems. |
| Coordination Polymer/MOF | Zn(II), Cd(II), Lanthanides | Gas storage, sensing, heterogeneous catalysis. |
This table provides a prospective outlook on potential metal combinations and their applications.
Expanding the Catalytic Scope and Enhancing Enantioselective and Diastereoselective Control
While bipyridine ligands are ubiquitous in catalysis, the potential of chiral bipyrimidine ligands in asymmetric catalysis is an emerging field. nih.govbenthamdirect.com The development of synthetic routes to enantiopure this compound derivatives is a critical first step.
Future research challenges and opportunities include:
Asymmetric Catalysis: Designing chiral variants of this compound for enantioselective catalysis. This could involve introducing chirality in the butyl chains or by creating atropisomeric bipyrimidine systems. Such ligands could be applied in a range of reactions, including asymmetric hydrogenations, cyclopropanations, and aldol (B89426) reactions. rsc.orgnih.gov
Diastereoselective Catalysis: For substrates with pre-existing stereocenters, diastereoselective control is crucial. The steric bulk of the dibutyl groups on the bipyrimidine ligand could be strategically employed to influence the diastereoselectivity of catalytic transformations. nih.govresearchgate.net
Photoredox Catalysis: Ruthenium and iridium complexes of bipyridines are well-known photoredox catalysts. Investigating the photophysical properties of analogous this compound complexes could lead to the development of new photocatalysts with tailored redox potentials and excited-state lifetimes. acs.orgnih.gov
Designing Advanced Materials for Enhanced Energy Conversion, Storage, and Environmental Solutions
Recent studies have highlighted the potential of 2,2'-bipyrimidine (B1330215) derivatives as electrolytes in redox flow batteries (RFBs) due to their ability to undergo multi-electron reduction at low potentials. nih.govrsc.org The dibutyl substitution in this compound is expected to enhance solubility in organic solvents, a key requirement for non-aqueous RFBs.
Key areas for future research are:
Redox Flow Batteries: Systematically evaluating the electrochemical properties of this compound and its derivatives as anolytes in non-aqueous RFBs. Research should focus on improving stability, solubility, and energy density. nih.govresearchgate.net
Organic Electronics: The electron-deficient nature of the bipyrimidine core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The butyl groups can improve processability and film-forming properties.
Environmental Remediation: Bipyrimidine-based materials could be explored for the photocatalytic degradation of organic pollutants in water. The ability to coordinate with various metal ions could lead to catalysts that are active under visible light.
| Application Area | Key Property of this compound | Research Goal |
| Redox Flow Batteries | Low reduction potential, good solubility. | High energy density, long cycle life. |
| Organic Electronics | Electron-deficient core, good film-forming properties. | Efficient charge transport, high luminescence. |
| Environmental Catalysis | Photocatalytic activity of metal complexes. | Degradation of persistent organic pollutants. |
This table outlines potential future applications and the corresponding research goals.
Integration of Multiscale Computational Approaches with Experimental Research
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules and materials. For this compound, a synergistic approach combining computational modeling with experimental validation will be crucial.
Future research should leverage:
High-Throughput Screening: Using density functional theory (DFT) and other computational methods to screen virtual libraries of substituted bipyrimidines for desired properties, such as redox potential, solubility, and electronic structure. This can guide synthetic efforts towards the most promising candidates. nih.gov
Mechanistic Studies: Employing computational modeling to elucidate reaction mechanisms in catalysis and to understand degradation pathways in materials applications. For example, understanding the decomposition of the reduced forms of bipyrimidines in RFBs is critical for designing more stable electrolytes. nih.gov
Multiscale Modeling: For applications in materials science, multiscale modeling can bridge the gap from the molecular properties of this compound to the bulk properties of materials like MOFs or polymer blends.
Addressing Challenges in Scalability, Stability, and Commercialization of Research Discoveries
For any promising research discovery to translate into a real-world application, challenges related to scalability, long-term stability, and cost-effectiveness must be addressed.
Key hurdles to overcome include:
Scalable Synthesis: Developing a cost-effective and scalable synthesis of this compound is paramount for its commercial viability. This involves moving away from expensive reagents and complex purification procedures.
Long-Term Stability: In applications like RFBs and OLEDs, the long-term chemical and electrochemical stability of the materials is critical. Rigorous testing under operational conditions is necessary to identify and mitigate degradation pathways.
Cost-Performance Analysis: A thorough techno-economic analysis is required to assess the commercial potential of this compound-based technologies. This includes evaluating the cost of raw materials, synthesis, and device fabrication against the performance benefits.
The successful commercialization of technologies based on this compound will depend on a concerted effort from academia and industry to address these multifaceted challenges.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2'-Dibutyl-4,4'-bipyrimidine to achieve higher yields and purity?
- Methodological Answer : The Ullmann coupling reaction of iodopyrimidine derivatives is a common synthetic route. To optimize yields, consider using copper catalysts and elevated temperatures (e.g., 110–130°C) in polar aprotic solvents like DMF. Purification via recrystallization (e.g., acetone) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer :
- 1H/13C NMR : Resolves ligand protonation states and coordination-induced shifts (e.g., downfield shifts in aromatic protons upon metal binding) .
- UV-Vis/Photoluminescence : Identifies metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., Eu(III)/Tb(III) luminescence at ~615 nm and ~545 nm, respectively) .
- X-ray Diffraction : Determines solid-state structures, including ligand geometry and metal-ligand bond distances (e.g., octahedral coordination in [Ln(bpd)₂]⁻ complexes) .
Advanced Research Questions
Q. How does the choice of solvent influence the coordination behavior and stability of this compound in lanthanide complexes?
- Methodological Answer : Polar solvents (e.g., water, methanol) favor the formation of hydrophilic species like [Ln(bpd)(H₂O)ₓ]⁺, while nonpolar solvents stabilize polynuclear assemblies (e.g., [Lu₈(bpd)₄(tta)₁₈]⁴⁻). Solvent acidity also impacts ligand protonation; for instance, acidic conditions promote bpd²⁻ deprotonation, enhancing its chelating ability. Stability constants (log K) should be measured via potentiometric titrations in varying solvent systems .
Q. What strategies can resolve contradictions in spectral data when analyzing polynuclear complexes of this compound?
- Methodological Answer : Contradictions between NMR and fluorescence data often arise from dynamic equilibria (e.g., ligand exchange in solution). To resolve this:
- Use low-temperature NMR to slow exchange processes.
- Combine spectrofluorometric titrations with Job’s method to identify stoichiometry.
- Validate results with ESI-MS to detect dominant species in solution .
Q. How can the electrochemical properties of this compound be leveraged in energy storage applications?
- Methodological Answer : Its high solubility (up to 1.3 M in aqueous electrolytes) and reversible redox activity make it suitable as an anolyte in flow batteries. Cyclic voltammetry (CV) in 0.1 M H₂SO₄ reveals a redox potential near −0.5 V vs. Ag/AgCl. For stability testing, perform galvanostatic cycling (e.g., 75 cycles at 20 mA/cm²) and monitor capacity retention .
Q. What methodological approaches are recommended for synthesizing and characterizing polynuclear assemblies using this compound?
- Methodological Answer :
- Templated Synthesis : Use alkylammonium counterions (e.g., [EtNH₃]⁺) to preorganize ligands and facilitate metal clustering.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) in crystals to rationalize packing motifs.
- Magnetic Susceptibility Measurements : For paramagnetic complexes (e.g., Tb(III)), assess metal-metal coupling via SQUID magnetometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
